molecular formula C12H14O2 B133109 1-(4-Acetylphenyl)-2-methyl-1-propanone CAS No. 103931-20-0

1-(4-Acetylphenyl)-2-methyl-1-propanone

Cat. No. B133109
CAS RN: 103931-20-0
M. Wt: 190.24 g/mol
InChI Key: OKDVJTURSCLUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Acetylphenyl)-2-methyl-1-propanone, also known as 4-acetylphenyl-2-methylpropan-1-one, is a chemical compound that is widely used in various scientific research applications. It is a volatile, colorless liquid that has a sweet smell and is insoluble in water. It is a structural analog of phenylacetone, and has a similar chemical structure. It has been used in various scientific research applications, including as a model compound for drug metabolism, in the synthesis of novel drugs, and as a precursor in the synthesis of other organic compounds.

Scientific Research Applications

Synthesis of Potent Cytotoxic Agents

1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which include derivatives of 1-(4-Acetylphenyl)-2-methyl-1-propanone, have been synthesized for potential application as potent cytotoxic agents. These compounds were produced via Mannich reactions, demonstrating their relevance in the development of new therapeutic agents (Mete, Gul, & Kazaz, 2007).

Molecular Structure Analysis

Studies involving this compound have been conducted to elucidate molecular structures, such as the crystal structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono-2-propanone. These studies contribute to a deeper understanding of molecular frameworks and intermolecular interactions, aiding in the design of new compounds with specific properties (Abdel-Jalil et al., 2015).

Photochemistry and Magnetic Field Effects

Research on compounds like 1,2-diphenyl-2-methyl-1-propanone, related to this compound, has provided insights into photochemical processes in micellar solutions. Such studies offer valuable information on cage effects, isotope effects, and magnetic field effects, which are significant for understanding chemical reactions under various conditions (Turro & Mattay, 1981).

Synthesis of Novel Compounds

The synthesis of new compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, involves derivatives of this compound. These studies contribute to the development of novel chemical entities with potential applications in various fields, including pharmaceuticals and material science (Raju et al., 2015).

Antimicrobial Properties

Research on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, which is structurally related to this compound, has shown promising results in antimicrobial applications. The synthesis and testing of these compounds have revealed their potential as antibacterial and antifungal agents (Baranovskyi et al., 2018).

properties

IUPAC Name

1-(4-acetylphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDVJTURSCLUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569991
Record name 1-(4-Acetylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103931-20-0
Record name 1-(4-Acetylphenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103931-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Acetylphenyl)-2-methyl-1-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103931200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Acetylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Acetylphenyl)-2-methyl-1-propanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEN7L2XC8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Acetylphenyl)-2-methyl-1-propanone
Reactant of Route 2
Reactant of Route 2
1-(4-Acetylphenyl)-2-methyl-1-propanone
Reactant of Route 3
Reactant of Route 3
1-(4-Acetylphenyl)-2-methyl-1-propanone
Reactant of Route 4
Reactant of Route 4
1-(4-Acetylphenyl)-2-methyl-1-propanone
Reactant of Route 5
Reactant of Route 5
1-(4-Acetylphenyl)-2-methyl-1-propanone
Reactant of Route 6
Reactant of Route 6
1-(4-Acetylphenyl)-2-methyl-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.